molecular formula C7H3N3S B8508412 3-(2-Pyrimidyl)Thio-2-Propynenitrile

3-(2-Pyrimidyl)Thio-2-Propynenitrile

Cat. No.: B8508412
M. Wt: 161.19 g/mol
InChI Key: IDUCPMNZGXARLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2-Pyrimidyl)Thio-2-Propynenitrile is a useful research compound. Its molecular formula is C7H3N3S and its molecular weight is 161.19 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C7H3N3S

Molecular Weight

161.19 g/mol

IUPAC Name

3-pyrimidin-2-ylsulfanylprop-2-ynenitrile

InChI

InChI=1S/C7H3N3S/c8-3-1-6-11-7-9-4-2-5-10-7/h2,4-5H

InChI Key

IDUCPMNZGXARLP-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)SC#CC#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

Into a 250 ml reaction flask is added 2-chloro-3-(2-pyrimidyl)thio-2-propenenitrile (1.5 g, 0.007 moles), tetrahydrofuran (35 ml) and water (35 ml). The mixture is stirred at zero degree Celsius until the solid is completely dissolved and then aqueous sodium hydroxide solution (7.5 ml 1N NaOH, 0.0075 moles, diluted with 50 ml water) is added slowly with stirring at such a rate so as to maintain the reaction pH below 11. The resultant reddish brown solution is stirred at zero degree Celsius for three hours followed by one hour at room temperature and then diluted with 50 ml of saturated aqueous NaCl solution. The product is extracted twice with 100 ml portions of dichloromethane. The combined dichloromethane extract is dried over anhydrous sodium sulfate, filtered and the filtrate is evaporated under vacuum to give 0.5 g of pale yellow solid (yield 40 percent, purity 90 percent by GC/MS) which is characterized by GC/MS and 1H NMR.
Name
2-chloro-3-(2-pyrimidyl)thio-2-propenenitrile
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step One
Name
Quantity
35 mL
Type
reactant
Reaction Step One
Quantity
7.5 mL
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Three
Yield
40%

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